1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide
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Overview
Description
1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorophenyl group, an indole core, and a carboxamide functional group, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, the introduction of the fluorophenyl group, and the final acylation and methylation steps. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring from simpler precursors.
Introduction of the Fluorophenyl Group: This step often involves the use of 4-fluorophenylacetyl chloride, which reacts with the indole core under appropriate conditions.
Acylation and Methylation: The final steps involve acylation to introduce the carboxamide group and methylation to complete the synthesis.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. The fluorophenyl group enhances its binding properties and stability . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17FN2O2 |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide |
InChI |
InChI=1S/C18H17FN2O2/c1-20-18(23)16-11-13-4-2-3-5-15(13)21(16)17(22)10-12-6-8-14(19)9-7-12/h2-9,16H,10-11H2,1H3,(H,20,23) |
InChI Key |
DGMCJLTWFVDVMD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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